4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Description
The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is synthesized from stable and readily available starting materials .
Synthesis Analysis
The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The compound is then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of this compound has been characterized by elemental analysis and various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also reported .Chemical Reactions Analysis
The compound can undergo various chemical reactions to form different products. For instance, it can be transformed into various synthetically important unsymmetrical monoselenides .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives were synthesized, showing good or moderate antimicrobial activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-proliferative Activities and Molecular Docking
- Pyrimidine-piperazine-chromene and quinoline conjugates exhibited significant anti-proliferative activities against human breast cancer cell lines, with molecular docking showing good binding affinity, suggesting applications in cancer research (Parveen et al., 2017).
Potential Atypical Antipsychotics
- Piperidine derivatives demonstrated potent inhibitory effects in behavioral models predictive of antipsychotic efficacy, suggesting their potential as atypical antipsychotics (Bolós et al., 1996).
Synthesis, Antimicrobial Activity, and Molecular Modeling
- Novel chromen-2-one derivatives were synthesized, showing significant antibacterial and antifungal activity. Molecular docking studies indicated a good correlation with experimental inhibitory potency, hinting at their potential in antimicrobial drug development (Mandala et al., 2013).
Anti-proliferative Properties and DNA Binding
- Benzochromene derivatives were synthesized, displaying potent cytotoxic activity against colorectal cancer cell lines through induction of apoptosis, suggesting applications in colon cancer treatment (Ahagh et al., 2019).
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-25-13-20(21-11-18-2-1-3-19(18)12-23(21)31-25)15-27-8-6-26(7-9-27)14-17-4-5-22-24(10-17)30-16-29-22/h4-5,10-13H,1-3,6-9,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHRKSSLJROPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one |
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